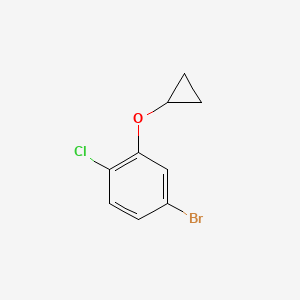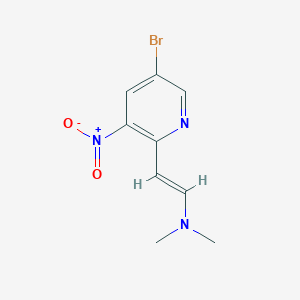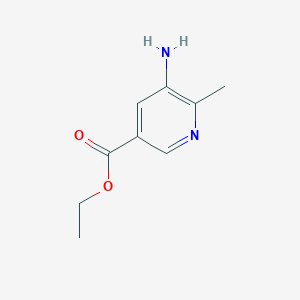![molecular formula C11H14N2O2 B1375092 4-(2-氨基乙基)-4-氮杂三环[5.2.1.0^{2,6}]癸-8-烯-3,5-二酮 CAS No. 1249934-50-6](/img/structure/B1375092.png)
4-(2-氨基乙基)-4-氮杂三环[5.2.1.0^{2,6}]癸-8-烯-3,5-二酮
描述
4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione (also known as AED) is a heterocyclic organic compound that has been studied for its potential application in various scientific research areas. AED is a derivative of the tricyclic azatricyclo[5.2.1.0^{2,6}]decane structure and is composed of three fused six-membered rings, with an aminoethyl group substituted at the fourth position. Due to its unique structure, AED has been studied for its potential applications in various areas, including synthesis, pharmaceuticals, and biochemistry.
科学研究应用
合成和衍生物形成
该化合物及其衍生物因其在药理学中的合成和潜在应用而被广泛研究。Kossakowski 等人(2006 年)研究了该化合物的氨基醇衍生物的合成,探索了它们作为 β 受体阻滞剂的潜力 (Kossakowski 和 Wojciechowska,2006)。Struga 等人(2007 年)也为尿素和硫脲衍生物的合成做出了贡献,重点关注它们的药理活性,包括抗 HIV-1 和抗菌活性 (Struga 等人,2007)。
药理学概况
已经进行了几项研究来探索该化合物衍生物的药理学概况。例如,合成了氨基衍生物,期望具有抗精神病和抗 HIV 活性,表明其在药物开发中的多功能性 (Kossakowski 等人,2006)。此外,该化合物的衍生物表现出显着的抗菌和抗真菌活性,如 Stefanska 等人(2010 年)所检验 (Stefanska 等人,2010)。
光谱分析和化学反应性
Renjith 等人(2014 年)进行了一项综合的光谱分析,提供了对分子结构、振动频率和使用 Gaussian09 软件包的理论计算的见解 (Renjith 等人,2014)。此类研究对于了解这些化合物的化学反应性和潜在应用至关重要。
分子结构和计算研究
还进行了深入的分子结构分析和计算研究。Ranjith 等人(2022 年)进行了分子对接研究,表明在治疗心血管和脑血管疾病中具有潜在应用 (Ranjith 等人,2022)。
作用机制
Target of Action
The primary target of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, also known as AEBSF , is serine proteases . Serine proteases are a type of protease enzymes that play crucial roles in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
AEBSF acts as a broad-spectrum, irreversible inhibitor of serine proteases . It interacts with the active site of these enzymes, preventing them from catalyzing the breakdown of proteins . This interaction results in the inhibition of proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects multiple biochemical pathways. For instance, it can impact the coagulation cascade , a series of reactions that lead to the formation of a blood clot, by inhibiting thrombin . It can also affect the complement system , part of the immune response, by inhibiting kallikrein .
Pharmacokinetics
It is known to bewater-soluble , which suggests it could be well-absorbed and distributed in the body. Its irreversible mode of action implies a long duration of effect .
Result of Action
The inhibition of serine proteases by AEBSF can have various molecular and cellular effects. For example, it can prevent protein degradation during protein purification processes . In a cellular context, it has been reported to prolong the lifespan of mice with acute toxoplasmosis and inhibit all features of TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by environmental factors. For instance, its inhibitory activity can be maintained for up to six months at 4°C in a weakly acidic solution . Its stability is weak in solutions with a ph higher than 70 .
属性
IUPAC Name |
4-(2-aminoethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-3-4-13-10(14)8-6-1-2-7(5-6)9(8)11(13)15/h1-2,6-9H,3-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJNUYCTHDHWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)





![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)

